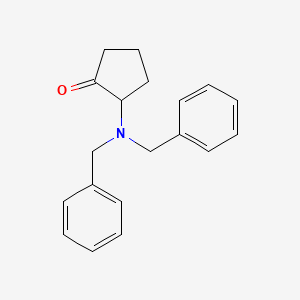

2-(Dibenzylamino)cyclopentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H21NO |

|---|---|

Molecular Weight |

279.4 g/mol |

IUPAC Name |

2-(dibenzylamino)cyclopentan-1-one |

InChI |

InChI=1S/C19H21NO/c21-19-13-7-12-18(19)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2 |

InChI Key |

HIUMGKLRRQVUEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Dibenzylamino Cyclopentanone

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(Dibenzylamino)cyclopentanone reveals two primary strategic disconnections that form the basis for potential synthetic approaches. These disconnections focus on the formation of the C-N bond and the construction of the cyclopentanone (B42830) ring itself.

Carbonyl α-Amination Pathways

The most direct retrosynthetic disconnection is the cleavage of the C-N bond at the α-position to the carbonyl group. This approach suggests that this compound can be synthesized from a cyclopentanone derivative and dibenzylamine (B1670424) or a suitable nitrogen source. This strategy relies on the formation of an enolate or enamine intermediate from the cyclopentanone precursor, which then undergoes amination.

A key consideration in this pathway is the choice of the cyclopentanone starting material. A common strategy involves the use of a cyclopentanone bearing a leaving group at the α-position, such as 2-halocyclopentanone. Alternatively, direct amination of cyclopentanone itself can be envisioned, although this often requires specific catalytic systems to achieve regioselectivity and avoid self-condensation of the ketone.

Construction of the Cyclopentanone Ring with Pre-installed Amino Functionality

An alternative retrosynthetic strategy involves the formation of the cyclopentanone ring with the dibenzylamino group already incorporated into the acyclic precursor. This approach disconnects the cyclopentanone ring, typically through a Dieckmann condensation or a related cyclization reaction.

This pathway would start with a linear diester or a related dicarbonyl compound containing the dibenzylamino moiety. The success of this strategy hinges on the stability of the nitrogen-containing precursor under the cyclization conditions and the efficient formation of the five-membered ring.

Direct Synthetic Approaches to this compound

Based on the retrosynthetic analysis, several direct synthetic approaches can be proposed for the preparation of this compound.

Nucleophilic α-Amination of Cyclopentanone Derivatives

This approach involves the reaction of a nucleophilic nitrogen source with a cyclopentanone derivative that is activated for substitution at the α-position. A plausible method is the reaction of an α-halocyclopentanone, such as 2-bromocyclopentanone, with dibenzylamine. This reaction would proceed via a standard nucleophilic substitution mechanism.

| Reactant 1 | Reactant 2 | Typical Conditions | Product |

| 2-Bromocyclopentanone | Dibenzylamine | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF), Room Temp. to 80 °C | This compound |

Another potential method is the reductive amination of cyclopentanone with dibenzylamine. This one-pot reaction typically involves the formation of an enamine intermediate in situ, which is then reduced to the corresponding amine. Various reducing agents, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, are commonly employed for this transformation.

| Reactant 1 | Reactant 2 | Reagent | Typical Conditions | Product |

| Cyclopentanone | Dibenzylamine | NaBH(OAc)3 or NaBH3CN | Solvent (e.g., CH2Cl2, DCE), Acetic Acid (cat.), Room Temp. | This compound |

α-Substitution Reactions Involving Dibenzylamine (or its Precursors) on Cyclopentanone

Direct α-functionalization of cyclopentanone with dibenzylamine represents another viable route. One such method is the Mannich reaction, which involves the aminoalkylation of a carbonyl compound. In this case, cyclopentanone could react with formaldehyde (B43269) and dibenzylamine to yield the desired product. However, this classic Mannich reaction typically introduces a methylene (B1212753) group between the amine and the ketone. A more direct approach would involve the generation of an electrophilic nitrogen species from dibenzylamine that could react with the enolate of cyclopentanone.

Multi-Step Synthesis Pathways to the Chemical Compound

In cases where direct approaches may be low-yielding or result in side products, a multi-step synthesis can provide a more controlled and efficient route to this compound.

One such pathway could involve the initial synthesis of 2-aminocyclopentanone hydrochloride from cyclopentanone. This can be achieved through various methods, such as the amination of α-bromocyclopentanone with a protected amine followed by deprotection. Once 2-aminocyclopentanone is obtained, it can be subsequently N-alkylated with benzyl (B1604629) bromide or benzyl chloride in the presence of a base to yield the final product.

Ring-Forming Reactions Yielding the Cyclopentanone Core

The formation of the cyclopentanone ring is a fundamental step in the synthesis of this compound. Various ring-closing reactions are utilized in organic chemistry to construct five-membered carbocycles. These reactions can be broadly categorized as annulations and cycloadditions. wikipedia.org

One prominent method is the Pauson-Khand reaction, which involves the reaction of an alkene, an alkyne, and carbon monoxide, often mediated by a cobalt catalyst, to form a cyclopentenone. libretexts.org This can then be hydrogenated to the corresponding cyclopentanone. Another classical approach is the Dieckmann condensation, an intramolecular reaction of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclopentanone. wikipedia.org

More contemporary methods include ring expansion reactions, such as the stereoconvergent direct ring expansion of cyclopropyl (B3062369) ketones to cyclopentanones, which can be promoted by Lewis acids like TfOH or BF₃·Et₂O. acs.org Additionally, intramolecular C-H insertion reactions catalyzed by dirhodium(II) complexes have been shown to be effective in producing substituted cyclopentanones stereoselectively. nih.gov The choice of a specific ring-forming strategy would depend on the desired substitution pattern on the cyclopentanone core, which can then be further functionalized to introduce the dibenzylamino group.

A multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes represents another pathway to highly functionalized cyclopentanones. nih.govacs.org This cascade process, often involving a secondary amine and a N-heterocyclic carbene catalyst, can generate densely substituted cyclopentanone structures in a single step. nih.govacs.org

| Ring-Forming Reaction | Reactants | Catalyst/Reagent | Product Type |

| Pauson-Khand Reaction | Alkene, Alkyne, Carbon Monoxide | Dicobalt Octacarbonyl | Cyclopentenone |

| Dieckmann Condensation | Diester | Base | β-Keto Ester |

| Ring Expansion | Cyclopropyl Ketone | TfOH or BF₃·Et₂O | Substituted Cyclopentanone |

| Intramolecular C-H Insertion | Diazoketoester | Dirhodium(II) Tetraacetate | Substituted Cyclopentanone |

| [3+2] Multicatalytic Cascade | 1,3-Dicarbonyl, α,β-Unsaturated Aldehyde | Secondary Amine, N-Heterocyclic Carbene | Functionalized Cyclopentanone |

Stereoselective Introduction of the Dibenzylamino Group

Once the cyclopentanone core is formed, the dibenzylamino group can be introduced. A common method for this transformation is reductive amination. researchgate.netresearchgate.net This process involves the reaction of cyclopentanone with dibenzylamine in the presence of a reducing agent to form the target this compound. The reaction proceeds through the formation of an enamine intermediate, which is then reduced. researchgate.net

For a stereoselective introduction, if a chiral center is already present on the cyclopentanone ring, the approach of the dibenzylamine can be influenced by the existing stereochemistry, leading to a diastereoselective outcome. The choice of the reducing agent and reaction conditions can also play a crucial role in controlling the stereoselectivity.

Enantioselective and Diastereoselective Synthesis of Chiral this compound

Achieving enantiomeric and diastereomeric purity is often a critical goal in the synthesis of chiral molecules. Several strategies can be employed for the asymmetric synthesis of this compound.

Asymmetric Catalysis in α-Amination Reactions

Asymmetric catalysis offers a powerful tool for the enantioselective α-amination of ketones. Organocatalysis, in particular, has emerged as a valuable strategy. For instance, proline and its derivatives can catalyze the asymmetric α-amination of aldehydes and ketones. youtube.com In the context of this compound, an enamine could be formed from cyclopentanone and a chiral secondary amine catalyst, which then reacts with an electrophilic nitrogen source. Subsequent transformation would yield the chiral aminocyclopentanone.

A multicatalytic approach combining a secondary amine for enamine formation and a chiral catalyst to control the stereoselectivity of the amination step could be envisioned. While direct asymmetric α-amination with dibenzylamine is not well-documented, a two-step process involving an initial asymmetric amination with a different amine, followed by N-alkylation with benzyl bromide, could be a viable route.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com In the synthesis of chiral this compound, a chiral auxiliary could be attached to the cyclopentanone precursor. For example, a chiral oxazolidinone can be used to control the stereoselective alkylation of an enolate. nih.govnih.gov

The general strategy involves attaching a chiral auxiliary to a cyclopentanone-derived scaffold. The resulting chiral adduct then undergoes a diastereoselective amination reaction. The stereoselectivity is induced by the chiral auxiliary, which biases the approach of the aminating agent from one face of the molecule. After the desired stereochemistry is set, the chiral auxiliary is removed to yield the enantiomerically enriched product. scielo.org.mx Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric syntheses. nih.gov

| Chiral Auxiliary Type | Example | Application |

| Oxazolidinones | Evans' Auxiliaries | Asymmetric alkylation, aldol (B89426) reactions |

| Camphorsultams | Oppolzer's Camphorsultam | Asymmetric conjugate additions, Diels-Alder reactions |

| Pseudoephedrine | Myers' Auxiliary | Asymmetric alkylation |

Dynamic Kinetic Resolution Approaches for Enantiomeric Enrichment

Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemic mixture into a single enantiomer of a product with a theoretical yield of up to 100%. mdpi.comprinceton.edu This process combines a rapid racemization of the starting material with a slower, stereoselective reaction that consumes only one of the enantiomers. princeton.edu

For this compound, a DKR process could be designed where a racemic mixture of the compound is subjected to conditions that allow for the racemization of the stereocenter at the α-position to the carbonyl group. This can often be achieved through enolization. Simultaneously, a chiral catalyst or enzyme selectively reacts with one of the enantiomers to afford an enantiomerically enriched product. For example, a lipase (B570770) could be used for the enantioselective acylation of one of the enantiomers of a precursor alcohol, which is in equilibrium with the corresponding ketone through the action of a racemization catalyst. youtube.com

Diastereoselective Reductive Amination Strategies

When a stereocenter is already present in the cyclopentanone ring, the introduction of the dibenzylamino group via reductive amination can proceed with diastereoselectivity. rsc.org The existing chiral center can direct the approach of the dibenzylamine to the carbonyl group, leading to the preferential formation of one diastereomer.

The level of diastereoselectivity can be influenced by several factors, including the nature of the substituent at the existing stereocenter, the bulkiness of the reducing agent, and the reaction conditions. For instance, the use of a bulky reducing agent may enhance the facial selectivity of the reduction of the intermediate iminium ion. Palladium-based catalysts have been shown to be effective in the direct diastereo- and enantioselective reductive amination of substituted cycloaliphatic ketones. rsc.org

| Substrate | Amine | Catalyst/Reducing Agent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| 2-Methylcyclopentanone | p-Methoxyaniline | Chiral Palladium Catalyst / H₂ | 97:3 | 93% |

| 2-Methylcyclohexanone | p-Methoxyaniline | Chiral Palladium Catalyst / H₂ | cis-isomer | 99% |

The data in this table is based on the diastereoselective reductive amination of similar cyclic ketones and serves as an illustrative example of the potential stereochemical control achievable. rsc.org

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of this compound involves designing processes that reduce or eliminate the use and generation of hazardous substances. Key strategies include the use of environmentally benign solvents, the development of highly efficient catalytic systems to replace stoichiometric reagents, and the improvement of atom economy. Recent advancements in synthetic methodology have demonstrated a significant shift towards greener metrics for the production of α-amino ketones. rsc.org

One of the primary goals of green chemistry is to reduce the reliance on volatile organic compounds (VOCs) as reaction solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Alternatively, performing reactions under solvent-free conditions represents an even more environmentally friendly approach, as it eliminates solvent-related waste and simplifies product purification.

Aqueous Conditions:

The Mannich reaction, a classical method for synthesizing β-amino carbonyl compounds, can be adapted for the synthesis of this compound and is often compatible with aqueous media. nih.gov The reaction typically involves the condensation of a compound with an active hydrogen (cyclopentanone), an aldehyde (commonly formaldehyde), and an amine (dibenzylamine). chemistrysteps.comyoutube.comyoutube.com The use of water as a solvent can be particularly advantageous, and mild reaction conditions at room temperature have been reported for related syntheses of α-amino acid derivatives. organic-chemistry.org

Reductive amination is another powerful method for forming the C-N bond. This reaction, which involves the condensation of a ketone (cyclopentanone) with an amine (dibenzylamine) to form an imine intermediate, followed by its reduction, can be performed in water. researchgate.net The use of water as a green solvent has been successfully demonstrated for the reductive amination of other aldehydes and ketones, offering a promising route for the synthesis of the target compound. researchgate.netlookchem.com

Solvent-Free Conditions:

Solvent-free protocols for the synthesis of cyclopentanone derivatives have been reported, highlighting the potential for this approach. For instance, the organocatalyzed condensation of cyclopentanone with N,N-Dimethylformamide dimethyl acetal (B89532) can be achieved without a solvent, yielding a disubstituted product. organic-chemistry.org This suggests that a solvent-free Mannich-type reaction or a direct condensation/amination could be feasible for synthesizing this compound, potentially accelerated by microwave irradiation to reduce reaction times and improve energy efficiency.

Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction efficiency, selectivity, and atom economy while minimizing waste. For the synthesis of this compound, several catalytic systems, including heterogeneous metal catalysts, organocatalysts, and biocatalysts, can be envisioned.

Heterogeneous Catalysts for Reductive Amination:

The reductive amination of cyclopentanone is a highly attractive green route, especially when using molecular hydrogen as the reducing agent, as the only byproduct is water. researchgate.net Heterogeneous catalysts are particularly advantageous due to their ease of separation and recyclability. Various metal-based catalysts have shown high efficacy in the reductive amination of ketones. researchgate.net

For example, nickel supported on diatomite has been used for the controllable reductive amination of benzaldehyde (B42025) in water, demonstrating the potential for using earth-abundant metals in green solvents. researchgate.net Ruthenium-based catalysts, such as Ru/Nb₂O₅, have also been employed for the reductive amination of cyclopentanone, achieving high yields of the corresponding primary amine under relatively mild conditions. researchgate.net It is conceivable that these catalytic systems could be adapted for the reaction with dibenzylamine.

Table 1: Examples of Heterogeneous Catalytic Systems for Reductive Amination of Ketones

| Ketone Substrate | Amine Source | Catalyst | Reductant | Solvent | Product Yield | Reference |

| Cyclopentanone | Ammonia | Ru/Nb₂O₅-L | H₂ (2 MPa) | - | 84% (Cyclopentylamine) | researchgate.net |

| Benzaldehyde | Ammonia | Ni/diatomite | H₂ | Water | Controllable selectivity | researchgate.net |

| Various Ketones | Various Amines | - | H₂ | - | Primary, secondary, and tertiary amines accessible | researchgate.net |

This table presents data for analogous reactions to illustrate the potential for synthesizing this compound using similar green catalytic methods.

Biocatalytic Systems:

Enzymes offer an exceptionally green approach to chemical synthesis, operating under mild aqueous conditions with high stereo- and regioselectivity. Imine reductases (IREDs) have emerged as powerful biocatalysts for the reductive amination of ketones to produce chiral amines. lookchem.com These enzymes can catalyze the one-step synthesis from a ketone and an amine in an aqueous medium, avoiding the need for protecting groups or harsh reagents. lookchem.com The application of an IRED could provide a direct and environmentally benign route to enantiomerically enriched this compound, should a suitable enzyme that accepts the bulky dibenzylamine be identified. Research has already demonstrated that IREDs can accept secondary amines as nucleophiles, opening the door to the synthesis of tertiary amine products. lookchem.com

Organocatalytic and Homogeneous Systems:

Organocatalysis provides a metal-free alternative for promoting key transformations. Chiral Brønsted acids, such as phosphoric acids, have been used in the enantioselective synthesis of α-amino ketones. rsc.org Similarly, N-heterocyclic carbenes (NHCs) have been employed to catalyze the synthesis of functionalized cyclopentanones through cascade reactions. nih.gov

Furthermore, transition-metal-free direct α-C-H amination of ketones using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant has been developed. organic-chemistry.org This method is applicable to a wide range of ketones and amines, including secondary amines, and could represent a direct pathway to this compound. More sustainable metal catalysts, such as those based on iron or copper, have also been reported for the direct α-amination of ketones, offering a more environmentally friendly alternative to precious metal catalysts. organic-chemistry.org

Reaction Mechanisms and Reactivity Profiles of 2 Dibenzylamino Cyclopentanone

Mechanistic Elucidation of 2-(Dibenzylamino)cyclopentanone Formation

The synthesis of this compound falls under the broad class of α-amination reactions of carbonyl compounds. These reactions are fundamental in organic synthesis for creating carbon-nitrogen bonds at the position adjacent to a carbonyl group.

The formation of this compound from cyclopentanone (B42830) and dibenzylamine (B1670424) can be achieved through several mechanistic pathways, often requiring catalysis. A prominent method involves the direct α-amination of the ketone, which can be facilitated by a copper catalyst. princeton.edu

The proposed mechanism proceeds through a series of steps:

Enolate Formation: In the presence of a catalyst like copper(II) bromide, the cyclopentanone can form a copper-bound enolate. princeton.edu

α-Halogenation: This enolate undergoes bromination at the α-position to generate an α-bromocyclopentanone intermediate. princeton.edu This step is crucial as it transforms the nucleophilic α-carbon of the enolate into an electrophilic center.

Nucleophilic Substitution: The dibenzylamine, acting as a nucleophile, then displaces the bromide from the α-bromocyclopentanone. This SN2 reaction forms the C-N bond, yielding the this compound product and regenerating the catalyst. princeton.edu

Alternatively, direct coupling can be achieved under photoredox conditions, where photon-generated N-centered radicals add to catalytically formed chiral enamines, although this is more commonly applied to aldehydes. princeton.edu For ketones like cyclopentanone, the copper-catalyzed pathway provides a direct route. princeton.edu

Table 1: Key Steps in Copper-Catalyzed α-Amination of Cyclopentanone

| Step | Reactants | Intermediate/Product | Catalyst Role |

| 1 | Cyclopentanone, Cu(II)Br₂ | Copper-bound enolate | Lewis acid, facilitates enolate formation |

| 2 | Copper-bound enolate | α-Bromocyclopentanone | Provides bromide for halogenation |

| 3 | α-Bromocyclopentanone, Dibenzylamine | This compound | Regenerated after bromide displacement |

The α-functionalization of cyclopentanone relies on key reactive intermediates that dictate the reaction's course and stereochemical outcome. The most significant intermediates are enamines and iminium ions.

Enamines: In organocatalyzed reactions, cyclopentanone can react with a secondary amine catalyst (like proline) to form an enamine intermediate. Enamines are nucleophilic at the α-carbon and can react with electrophilic nitrogen sources. nih.govutripoli.edu.ly While dibenzylamine itself is the aminating agent in this context, the principle highlights the importance of enamine formation in activating the α-position of the ketone. nih.govutripoli.edu.ly

Iminium Ions: The reaction between a carbonyl compound and a secondary amine can also form an iminium ion in equilibrium. nih.gov These ions are electrophilic and play a central role in various α-functionalization reactions, often formed under acidic conditions to activate the carbonyl compound towards nucleophilic attack. nih.gov

In the context of forming this compound, the generation of an α-haloketone intermediate via an enolate is a common strategy that circumvents the need for a pre-formed enamine to react with an external electrophilic aminating agent. princeton.edu Instead, the ketone itself is rendered electrophilic at the α-position, ready for attack by the nucleophilic dibenzylamine.

Chemical Transformations Involving the Dibenzylamino Group

The dibenzylamino group in the title compound serves a dual purpose: it is a key structural feature and also acts as a protecting group for the secondary amine functionality. Its chemical transformations are therefore of significant interest.

The benzyl (B1604629) groups on the nitrogen atom can be removed (debenzylation) to unmask the parent α-amino ketone. This deprotection is a critical step for further synthetic manipulations.

Catalytic Hydrogenation: The most common and efficient method for N-debenzylation is catalytic hydrogenation. organic-chemistry.orgmasterorganicchemistry.com This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd-C) catalyst. The reaction cleaves the carbon-nitrogen bonds, releasing toluene (B28343) as a byproduct and yielding 2-aminocyclopentanone. This method is valued for its clean conversion and mild conditions. organic-chemistry.org

Oxidative Debenzylation: An alternative method involves oxidative debenzylation using a bromo radical, which can be generated from bromide under mild oxidation conditions. This process can cleave N-benzyl groups to yield the corresponding amides. organic-chemistry.org

Table 2: Comparison of Debenzylation Methods

| Method | Reagents | Conditions | Products | Key Features |

| Catalytic Hydrogenation | H₂, Pd-C | Typically room temperature and pressure | 2-Aminocyclopentanone, Toluene | High yield, clean reaction, common laboratory practice. organic-chemistry.orgmasterorganicchemistry.com |

| Oxidative C-N Cleavage | (NH₄)₂S₂O₈, Visible Light | Photoredox catalysis | Secondary amides | Allows conversion to different functionalities. organic-chemistry.org |

The dibenzylamino group can be transformed into other nitrogen-containing functional groups. Visible-light-driven photoredox catalysis has been shown to be effective for the oxidative C-N cleavage of N,N-dibenzylanilines, converting them into secondary amides. organic-chemistry.org A similar strategy could potentially be applied to this compound to convert it into an N-benzyl-N-(cyclopentan-2-one)acetamide or a related amide, showcasing a pathway for functional group interconversion beyond simple deprotection. organic-chemistry.org

Reactivity at the Cyclopentanone Carbonyl Center of the Chemical Compound

The carbonyl group is inherently polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic and basic. youtube.comyoutube.com This polarity governs the reactivity of the cyclopentanone ring in this compound.

The primary reaction at the carbonyl center is nucleophilic addition. youtube.comallstudiesjournal.com The reactivity of the carbonyl carbon is influenced by both electronic and steric factors. libretexts.org

Electronic Effects: The adjacent dibenzylamino group is an electron-donating group. This donation of electron density towards the carbonyl carbon slightly reduces its electrophilicity (positive charge character) compared to an unsubstituted cyclopentanone. allstudiesjournal.com A less electrophilic carbonyl carbon will react more slowly with nucleophiles. libretexts.orgyoutube.com

Steric Effects: The bulky dibenzylamino group at the α-position creates significant steric hindrance. libretexts.org This crowding makes it more difficult for nucleophiles to approach and attack the electrophilic carbonyl carbon, thereby reducing the reaction rate compared to less substituted ketones. libretexts.org

Therefore, while this compound will undergo typical ketone reactions such as reduction to an alcohol (with reagents like NaBH₄) or reaction with Grignard reagents, its reactivity is expected to be attenuated by the electronic and steric properties of the α-substituent. allstudiesjournal.com The presence of an acid catalyst can enhance reactivity by protonating the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl group in this compound is an electrophilic center, susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, proceeds via the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The rate and outcome of these reactions are influenced by both steric and electronic factors. masterorganicchemistry.com

In the case of this compound, the bulky dibenzylamino group at the α-position can sterically hinder the approach of nucleophiles to the carbonyl carbon. This steric hindrance can affect the reaction rate compared to less substituted cyclopentanones.

The general mechanism for nucleophilic addition to a ketone involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product. libretexts.org The stereochemical outcome of this addition is of significant interest. Due to the planar nature of the carbonyl group, the nucleophile can attack from either face, potentially leading to a mixture of stereoisomers. libretexts.org In cyclic systems like cyclopentanone, the existing ring conformation and the substituents present can influence the direction of nucleophilic attack, leading to diastereoselectivity. youtube.com

The table below summarizes the expected outcomes for nucleophilic addition reactions with different types of nucleophiles.

| Nucleophile Type | Expected Product | Mechanistic Considerations |

| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | 2-(Dibenzylamino)cyclopentanol | Irreversible addition of a hydride ion. masterorganicchemistry.com |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Tertiary Alcohol | Irreversible addition of a carbanion. masterorganicchemistry.com |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | Reversible addition, the position of the equilibrium depends on reaction conditions. masterorganicchemistry.com |

| Amines | Imine or Enamine | Formation of an imine with primary amines or an enamine with secondary amines. pearson.com |

α-Functionalization and Enolization Chemistry

The presence of α-hydrogens in this compound allows for its enolization, a key process that enables a wide range of α-functionalization reactions. Enolization can be catalyzed by either acid or base. libretexts.org

Under basic conditions, a proton is removed from the α-carbon to form a resonance-stabilized enolate ion. youtube.com This enolate is a potent nucleophile and can react with various electrophiles at the α-carbon. youtube.com The regioselectivity of enolate formation (i.e., which α-proton is removed) is a critical factor in unsymmetrical ketones. In this compound, deprotonation can occur at either the C2 or C5 position. The formation of the kinetic enolate is favored by strong, bulky bases at low temperatures, while the thermodynamic enolate is favored under conditions of equilibrium. youtube.com

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the acidity of the α-hydrogens. A weak base can then remove an α-proton to form a neutral enol intermediate. libretexts.org

The enolate or enol of this compound can participate in several important reactions, as detailed in the table below.

| Reaction Type | Reagents | Product | Description |

| Halogenation | X₂ (X = Cl, Br, I), Acid or Base | 2-Halo-2-(dibenzylamino)cyclopentanone or 5-Halo-2-(dibenzylamino)cyclopentanone | The reaction proceeds via an enol or enolate intermediate. youtube.com |

| Alkylation | Alkyl halide, Base (e.g., LDA) | α-Alkylated this compound | The enolate acts as a nucleophile in an SN2 reaction. youtube.com |

| Aldol (B89426) Addition | Aldehyde or Ketone, Acid or Base | β-Hydroxy ketone | The enolate or enol adds to another carbonyl compound. |

Ring Transformations and Rearrangement Reactions of this compound

The cyclic structure of this compound provides a scaffold for various ring transformation and rearrangement reactions, leading to the formation of larger or structurally distinct ring systems.

Ring Expansion Methodologies

Ring expansion reactions are valuable synthetic tools for accessing larger carbocycles from more readily available smaller rings. researchgate.net Several methodologies can be envisioned for the ring expansion of this compound.

One common strategy is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid to generate a diazonium ion, followed by a 1,2-alkyl shift to expand the ring. organic-chemistry.org For this compound, this would first require reduction of the ketone to the corresponding alcohol.

Another approach involves the reaction of the ketone with a diazo compound, such as diazomethane, often catalyzed by a Lewis acid. This can lead to a ring expansion to form a cyclohexanone (B45756) derivative via a Wolff rearrangement-type mechanism. libretexts.org

Free radical-mediated ring expansions have also been developed, particularly for cyclobutanones, and could potentially be adapted for cyclopentanone systems. researchgate.netbenthamscience.com These reactions often involve the generation of a radical which then undergoes a ring-opening and re-cyclization sequence.

The table below outlines potential ring expansion strategies for this compound.

| Reaction Name | Key Intermediate | Resulting Ring System |

| Tiffeneau-Demjanov Rearrangement | Diazonium ion | Cyclohexanone derivative |

| Diazoalkane Homologation | Diazo intermediate | Cyclohexanone derivative |

| Dowd-Beckwith Reaction | Radical intermediate | Cyclohexenone derivative researchgate.net |

Rearrangements Involving the Cyclopentanone Ring

The cyclopentanone ring itself can undergo various rearrangements, often driven by the formation of more stable intermediates or products. These reactions can be initiated under acidic, basic, or thermal conditions. thermofisher.com

The Favorskii rearrangement is a notable example, where a cyclic α-halo ketone, in the presence of a strong base, rearranges to a carboxylic acid derivative with a contracted ring. While this specific reaction would require prior α-halogenation of this compound, it highlights a potential rearrangement pathway for substituted cyclopentanones.

The Beckmann rearrangement offers another possibility. masterorganicchemistry.com This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. masterorganicchemistry.com The oxime of this compound could potentially rearrange to a six-membered lactam. The migrating group is typically the one anti-periplanar to the leaving group on the nitrogen. masterorganicchemistry.com

The Baeyer-Villiger oxidation is another important rearrangement that converts a ketone into an ester (or a lactone for cyclic ketones) using a peroxy acid. wiley-vch.de The migratory aptitude of the adjacent carbon atoms determines the regiochemical outcome.

| Rearrangement | Starting Material Prerequisite | Product Type |

| Favorskii Rearrangement | α-Halogenation | Cyclobutanecarboxylic acid derivative |

| Beckmann Rearrangement | Formation of oxime | Caprolactam derivative masterorganicchemistry.com |

| Baeyer-Villiger Oxidation | None | Lactone |

| Pinacol Rearrangement | Formation of a 1,2-diol | Spiroketone or ring-expanded ketone libretexts.org |

| Benzilic Acid Rearrangement | Conversion to a 1,2-diketone | α-Hydroxy carboxylic acid libretexts.org |

Electrocyclization Processes

Electrocyclic reactions are a class of pericyclic reactions involving the concerted formation of a sigma bond between the termini of a conjugated pi system, or the reverse ring-opening process. masterorganicchemistry.com These reactions are stereospecific and are governed by the Woodward-Hoffmann rules, with the outcome depending on whether the reaction is conducted under thermal or photochemical conditions. youtube.com

For this compound, the potential for electrocyclization would depend on the introduction of further unsaturation into the ring or its substituents. For instance, if a diene moiety were to be incorporated into the structure, a 4π-electron electrocyclization could lead to the formation of a bicyclic system containing a cyclobutene (B1205218) ring under thermal conditions (conrotatory) or photochemical conditions (disrotatory). masterorganicchemistry.com

A Nazarov-like electrocyclization has been reported for related trans-4,5-diamino-cyclopent-2-enones, which are accessed from furfural. acs.org This type of 4π electrocyclization proceeds under Lewis acid catalysis to form a cyclopentenone product. While this compound itself is not a direct substrate for this reaction, its derivatives with appropriate unsaturation could potentially undergo similar transformations.

The table below summarizes the key aspects of electrocyclization reactions.

| Electron System | Conditions | Stereochemical Mode |

| 4n π-electrons | Thermal | Conrotatory |

| 4n π-electrons | Photochemical | Disrotatory |

| (4n + 2) π-electrons | Thermal | Disrotatory |

| (4n + 2) π-electrons | Photochemical | Conrotatory |

Applications of 2 Dibenzylamino Cyclopentanone in Advanced Organic Synthesis

The Chemical Compound as a Chiral Building Block

Chiral α-amino ketones are prevalent structural motifs in a wide array of natural products and pharmaceuticals. nih.gov Their importance also extends to their role as versatile intermediates for creating other polyfunctional molecules. nih.gov The presence of a pre-existing stereocenter allows 2-(dibenzylamino)cyclopentanone to function as a chiral building block, influencing the stereochemical outcome of subsequent transformations.

Utility in Asymmetric Induction for New Stereocenter Creation

Asymmetric induction is a fundamental principle in stereoselective synthesis where a chiral feature within a substrate dictates the preferential formation of one enantiomer or diastereomer over another. wikipedia.orgyoutube.com In the case of this compound, the chiral carbon at the α-position to the carbonyl group exerts a powerful influence on the trajectory of incoming nucleophiles. This process, known as substrate-controlled diastereoselection, allows for the creation of a new stereocenter at the carbonyl carbon with predictable stereochemistry.

The stereochemical outcome of nucleophilic additions to α-chiral ketones is often rationalized by established stereochemical models like the Felkin-Anh model. wikipedia.org This model predicts that the nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent to minimize steric hindrance, leading to the formation of one diastereomer in excess. The dibenzylamino group, due to its steric bulk, plays a significant role in directing the approach of the nucleophile. This controlled addition is crucial for building molecules with multiple, well-defined stereocenters.

Table 1: Representative Asymmetric Induction in Nucleophilic Additions This table illustrates the general principle of substrate-controlled nucleophilic addition to an α-chiral cyclopentanone (B42830) like this compound.

| Nucleophile (Reagent) | Reaction Type | Predicted Major Diastereomer | Stereochemical Model |

| Phenylmagnesium bromide (Grignard Reagent) | Alkylation | anti | Felkin-Anh |

| Sodium borohydride (B1222165) (Hydride Reagent) | Reduction | anti | Felkin-Anh |

| (Trimethylsilyl)cyanide | Cyanation | anti | Felkin-Anh |

Precursor to Chiral Auxiliaries and Ligands for Metal-Catalyzed Reactions

The utility of this compound extends beyond its direct use in asymmetric reactions. It serves as a valuable precursor for the synthesis of other important chiral molecules, such as chiral auxiliaries and ligands for metal-catalyzed reactions. researchgate.netresearchgate.net Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction before being removed. rsc.orgresearchgate.net

A common transformation is the stereoselective reduction of the ketone functionality in this compound to yield a chiral 1,2-amino alcohol. acs.org These amino alcohols are themselves a privileged class of compounds and are foundational scaffolds for a wide variety of chiral ligands used in asymmetric catalysis. The dibenzylamino group can be retained or chemically modified in subsequent steps, allowing for the fine-tuning of the steric and electronic properties of the resulting ligand. These custom-synthesized ligands can then be complexed with transition metals to create catalysts for a vast range of enantioselective transformations.

Role as a Key Intermediate in Complex Molecule Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen center (once deprotected) and an electrophilic carbonyl carbon, makes it an ideal intermediate for the synthesis of complex molecular frameworks. nih.gov

Construction of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. organic-chemistry.orgmdpi.comnih.gov Chiral α-amino ketones are valuable starting materials for the enantioselective synthesis of important nitrogen heterocycles such as pyrrolidines. nih.govnih.gov Synthetic strategies can involve the initial reaction at the ketone, followed by intramolecular cyclization involving the amino group. For instance, reductive amination or other cyclization cascades starting from an α-amino ketone can lead to highly substituted and stereochemically rich pyrrolidine (B122466) rings. The cyclopentane (B165970) ring of this compound can serve as the foundation for two of the five atoms in the newly formed heterocyclic ring.

Synthesis of Spirocyclic and Fused-Ring Systems

Spirocycles, compounds containing two rings connected by a single common atom, are increasingly popular motifs in medicinal chemistry. nih.govnih.gov The cyclopentanone framework is a common core for building spirocyclic systems. frontiersin.org Specifically, α-amino ketones derived from cyclopentanone are excellent substrates for constructing spiro-pyrrolidines through cycloaddition reactions.

One of the most powerful methods for this transformation is the 1,3-dipolar cycloaddition of an azomethine ylide. researchgate.netderpharmachemica.com In a typical sequence, the azomethine ylide is generated in situ and reacts with a suitable dipolarophile. Alternatively, the cyclopentanone itself can be converted into a derivative that acts as the dipolarophile for reaction with an azomethine ylide generated from an amino acid like sarcosine. This approach leads to the efficient and highly stereoselective construction of complex spiro[cyclopentane-pyrrolidine] scaffolds. derpharmachemica.com The reaction of donor-acceptor cyclopropanes with various electrophiles in [3+2] cycloaddition reactions is another modern strategy for accessing spirocyclopentane derivatives. frontiersin.org

Table 2: Methodologies for Spirocycle and Fused-Ring Synthesis This table outlines general strategies applicable to cyclopentanone derivatives for constructing complex ring systems.

| Reaction Type | Key Reagents | Resulting System | Reference Principle |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkene/Alkyne | Spiro-pyrrolidine | Huisgen Cycloaddition |

| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane, Enamide | Spiro(cyclopentane-1,3'-indoline) | Base-catalyzed ring-opening/cycloaddition |

| Tandem Michael-Aldol Reaction | Enone, Enolate | Fused Bicyclic System | Cascade Reaction |

Contributions to New Organic Reaction Methodology Development

The unique reactivity of α-amino ketones like this compound has spurred the development of novel organic reaction methodologies. rsc.orgrsc.org Their ability to participate in multiple reaction types allows chemists to devise new cascade or multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, saving time, resources, and reducing waste. mdpi.com

For example, the combination of the amine and ketone functionalities within one molecule allows for the design of tandem reactions where an initial intermolecular reaction is followed by a programmed intramolecular cyclization. By exploring the reactivity of substrates like this compound under various catalytic conditions, new synthetic pathways can be uncovered. These investigations contribute to the broader toolkit of synthetic organic chemistry, enabling the more efficient and elegant construction of complex molecules. rsc.orgrsc.org

Lack of Publicly Available Research on this compound as a Synthetic Precursor

Despite a comprehensive search of scientific databases and literature, there is a notable absence of specific research detailing the application of this compound as a precursor to other synthetic reagents. While the broader class of α-amino ketones, to which this compound belongs, is known for its utility in organic synthesis, specific studies focusing on the derivatization or transformation of this compound into new chemical entities are not readily found in the public domain.

The functional groups present in this compound, namely the secondary amine and the ketone, suggest a range of potential chemical transformations. Theoretically, the dibenzylamino group could be debenzylated to yield the corresponding primary amine, 2-aminocyclopentanone, a versatile building block for the synthesis of various nitrogen-containing heterocycles. The cyclopentanone moiety itself possesses an enolizable proton alpha to the carbonyl group, which could, in principle, be deprotonated to form an enolate. This enolate could then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations.

However, without specific, peer-reviewed research that has utilized this compound as a starting material, any detailed discussion of its role as a precursor would be purely speculative. The generation of detailed research findings and data tables, as per the initial request, is therefore not feasible without fabricating information, which would compromise scientific accuracy.

Further investigation into the synthesis and reactivity of analogous α-aminocycloalkanones may provide some insight into the potential, yet unconfirmed, synthetic pathways involving this compound. Nevertheless, it is crucial to underscore that such discussions would be based on analogy rather than on direct experimental evidence for the compound .

Given the current state of available literature, a detailed and scientifically-backed article on the specific applications of this compound as a precursor to other synthetic reagents cannot be produced.

Spectroscopic and Structural Elucidation of 2 Dibenzylamino Cyclopentanone and Its Derived Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 2-(dibenzylamino)cyclopentanone, one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are indispensable for assigning the full covalent structure and deducing the relative stereochemistry.

Two-dimensional NMR experiments provide through-bond and through-space correlations between nuclei, which are critical for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity of the protons on the cyclopentanone (B42830) ring, starting from the methine proton at the C2 position (adjacent to the nitrogen) to the methylene (B1212753) protons at C3, C4, and C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of the carbon signals of the cyclopentanone ring and the benzylic and aromatic carbons of the dibenzyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the entire structure. For instance, correlations would be expected from the benzylic protons of the N(CH₂Ph)₂ group to the C2 carbon of the cyclopentanone ring, confirming the point of attachment. Correlations from the C2 proton to the carbonyl carbon (C1) and the aromatic carbons would further solidify the assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining relative stereochemistry by detecting protons that are close in space. In a chiral molecule like this compound, the spatial relationship between the proton at the C2 position and the protons on the cyclopentanone ring can help define the conformation of the five-membered ring and the orientation of the bulky dibenzylamino substituent. For instance, NOE cross-peaks between the C2 proton and specific protons on the C5 methylene group would indicate a cis or trans relationship, providing insight into the ring pucker and the diastereotopic nature of adjacent methylene protons. nih.gov

An illustrative table of expected NMR data is provided below. Chemical shifts are influenced by the solvent and specific conformation.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1 (C=O) | - | ~215-220 | C2-H, C5-H₂ |

| C2 (CH-N) | ~3.5 - 4.0 (m) | ~60-65 | C1, C3, C(Benzylic) |

| C3 (CH₂) | ~1.8 - 2.2 (m) | ~30-35 | C1, C2, C4, C5 |

| C4 (CH₂) | ~1.6 - 2.0 (m) | ~20-25 | C3, C5 |

| C5 (CH₂) | ~2.1 - 2.5 (m) | ~35-40 | C1, C3, C4 |

| Benzylic (CH₂) | ~3.6 - 3.8 (d, J≈14 Hz), ~3.9 - 4.1 (d, J≈14 Hz) | ~55-60 | C2, C(ipso-Aryl) |

| Aromatic (CH) | ~7.2 - 7.4 (m) | ~127-130 | C(Benzylic), other Aryl C's |

Table 1: Illustrative NMR Data for this compound.

To determine the enantiomeric purity (enantiomeric excess, or ee) of a chiral sample of this compound via NMR, chiral shift reagents (CSRs) can be employed. These are typically lanthanide complexes (e.g., derivatives of europium or praseodymium) that are themselves chiral. When a CSR is added to a solution of the chiral amine, it forms diastereomeric complexes with each enantiomer. These transient diastereomeric complexes have different magnetic environments, leading to the separation of signals for the (R)- and (S)-enantiomers in the ¹H NMR spectrum. By integrating the separated signals (for example, the distinct signals for the C2 proton), the ratio of the enantiomers, and thus the ee, can be accurately calculated.

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral compound like this compound, if a suitable single crystal can be grown, X-ray crystallography can unambiguously determine the absolute configuration (i.e., whether it is the R or S enantiomer). biointerfaceresearch.comnih.gov

This is typically achieved using anomalous dispersion, often by employing a heavy atom or by using a specific wavelength of X-rays (e.g., from a copper source). The Flack parameter is calculated from the diffraction data; a value close to zero for a given stereochemical model confirms the assignment of the absolute configuration. The resulting crystallographic data would be presented in a standardized format.

| Parameter | Illustrative Data |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 18.1 |

| β (°) | 95.5 |

| Volume (ų) | 1545 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.20 |

| Flack Parameter | ~0.0(1) |

Table 2: Hypothetical X-ray Crystallographic Data for (R)-2-(Dibenzylamino)cyclopentanone.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.comyoutube.com It is an exceptionally sensitive technique for probing the stereochemistry of molecules containing chromophores. In this compound, two main chromophores are present: the carbonyl group (C=O) and the phenyl groups of the dibenzylamino moiety.

The carbonyl group exhibits a weak, electronically forbidden n→π* transition around 280-300 nm and a stronger π→π* transition at a shorter wavelength. The sign and magnitude of the Cotton effect (the peak in a CD spectrum) for the n→π* transition are highly sensitive to the stereochemical environment around the carbonyl group. rsc.org The aromatic rings also give rise to CD signals in the UV region. The resulting CD spectrum is a unique fingerprint for a specific enantiomer. For example, the (R)-enantiomer will produce a CD spectrum that is a mirror image of the (S)-enantiomer. This technique is valuable for confirming the enantiomeric nature of a sample and can also be used to monitor conformational changes. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. For this compound (C₁₉H₂₁NO), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). thermofisher.commdpi.com

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) on the protonated molecule [M+H]⁺ reveals characteristic fragmentation patterns that further corroborate the structure. For this compound, key fragmentation pathways would involve the dibenzylamine (B1670424) moiety. nih.gov

Formation of the benzyl (B1604629) cation: A dominant peak at m/z 91 is expected, corresponding to the stable benzyl cation [C₇H₇]⁺, formed by cleavage of a C-N bond. researchgate.net

Loss of a benzyl group: A fragment corresponding to the loss of a benzyl radical (•CH₂Ph) would be observed.

Formation of the iminium ion: Cleavage of the bond between C2 of the cyclopentanone ring and the nitrogen atom can lead to the formation of a protonated dibenzylamine fragment or a stable dibenzyl iminium ion [CH₂(N(CH₂Ph)₂)]⁺.

Ring fragmentation: The cyclopentanone ring itself can undergo fragmentation, although cleavages associated with the charge-stabilizing nitrogen atom are typically more favorable. libretexts.org

| m/z (calculated) | Proposed Fragment Ion | Formula |

| 280.1701 | [M+H]⁺ | [C₁₉H₂₂NO]⁺ |

| 198.1283 | [M+H - C₇H₆]⁺ (Loss of Toluene) | [C₁₂H₁₆NO]⁺ |

| 182.1021 | [M+H - C₇H₇]⁺ (Loss of Benzyl) | [C₁₂H₁₃NO]⁺ |

| 91.0548 | [C₇H₇]⁺ (Benzyl cation) | [C₇H₇]⁺ |

Table 3: Plausible High-Resolution Mass Spectrometry Fragmentation Data for Protonated this compound.

Computational and Theoretical Studies of 2 Dibenzylamino Cyclopentanone

Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. youtube.com It is a cornerstone of computational chemistry for predicting molecular geometries, energies, and other properties. researchgate.net For a molecule like 2-(dibenzylamino)cyclopentanone, which possesses significant conformational flexibility due to the cyclopentanone (B42830) ring and the rotatable bonds of the dibenzylamino group, DFT calculations are indispensable for a detailed understanding of its structure and behavior.

The cyclopentanone ring itself is known to be non-planar, typically adopting a "half-chair" or "envelope" conformation to relieve ring strain. datapdf.com The introduction of a bulky dibenzylamino substituent at the C2 position introduces further complexity. DFT calculations can map the potential energy surface of the molecule to identify the most stable arrangements of its atoms in space.

Energy Minima and Transition State Characterization

A key application of DFT is the location of stationary points on the potential energy surface. These include energy minima, which correspond to stable or metastable conformers, and first-order saddle points, which represent transition states between these conformers.

For this compound, a conformational search would first be performed, often using lower-level methods like molecular mechanics, to generate a wide range of possible structures. nih.gov The most promising low-energy conformers would then be subjected to full geometry optimization using DFT, typically with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p) or larger). researchgate.net Harmonic frequency calculations are then performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). nih.gov

This analysis would reveal the preferred puckering of the cyclopentanone ring and the orientation of the dibenzylamino substituent (i.e., whether it adopts a pseudo-axial or pseudo-equatorial position) and the arrangement of the two benzyl (B1604629) groups relative to each other and the ring. Studies on related cyclic ketones and silacyclohexanes show that electrostatic and steric effects play a crucial role in determining these preferences. nih.gov

Analysis of Stereoisomer Relative Stabilities

This compound is a chiral molecule, existing as (R) and (S) enantiomers. Furthermore, the puckering of the five-membered ring and the orientation of the large substituent can lead to multiple diastereomeric conformers. DFT calculations are essential for quantifying the relative stabilities of these various stereoisomers.

The electronic energy obtained from DFT calculations, corrected with zero-point vibrational energy (ZPVE), provides the relative energy (ΔE) of each conformer. To obtain the relative Gibbs free energy (ΔG), thermal corrections to enthalpy and entropy are also included. The conformer with the lowest Gibbs free energy is the most stable and, therefore, the most abundant at equilibrium. Theoretical studies on substituted cyclopentanones have shown that the ketone form is generally more stable than its corresponding enol tautomer, a factor that can be precisely quantified by DFT. znaturforsch.com

An illustrative data table for the relative energies of hypothetical conformers of this compound is shown below. This demonstrates how DFT results would be presented to compare the stability of different spatial arrangements.

Table 1: Illustrative DFT-Calculated Relative Energies for Hypothetical Conformers of (R)-2-(Dibenzylamino)cyclopentanone All energies are relative to the most stable conformer (Conf-1).

| Conformer ID | Description of Conformation | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| Conf-1 | Envelope ring, pseudo-equatorial substituent | 0.00 | 0.00 |

| Conf-2 | Half-chair ring, pseudo-equatorial substituent | 0.85 | 0.95 |

| Conf-3 | Envelope ring, pseudo-axial substituent | 2.50 | 2.30 |

| Conf-4 | Half-chair ring, pseudo-axial substituent | 3.10 | 2.85 |

Molecular Dynamics (MD) Simulations for Reaction Pathway Prediction and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by integrating Newton's equations of motion. nih.gov This technique provides a "movie" of molecular behavior, offering insights into conformational changes, solvent effects, and reaction dynamics that are inaccessible through static DFT calculations alone. rsc.org

For this compound, MD simulations could be employed to:

Explore Conformational Space: By simulating the molecule over nanoseconds or longer, MD can reveal the pathways and barriers for interconversion between different conformers identified by DFT. This is particularly useful for flexible molecules where many low-energy states may be accessible. nih.govrsc.org

Simulate Solvation Effects: MD simulations explicitly include solvent molecules (like water or organic solvents), allowing for a realistic assessment of how the solvent influences the conformational preferences and dynamics of the solute. nih.gov

Predict Reaction Pathways: While DFT is used to map specific reaction coordinates, MD, especially in the form of ab initio MD (where forces are calculated "on-the-fly" using quantum mechanics) or metadynamics, can be used to explore and predict complex reaction pathways. elsevierpure.com For instance, MD could simulate the approach of a reactant to the carbonyl group or the α-carbon, providing insights into the initial steps of a reaction. Recent studies have used MD to understand the release pathways of guest molecules from host cavities, a principle applicable to substrate-enzyme interactions. elsevierpure.com

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. nih.govnih.gov These models are powerful tools for predicting the reactivity of new compounds without the need for experiments.

A QSRR study for a series of derivatives of this compound would involve calculating a set of numerical parameters, known as molecular descriptors, and then using statistical methods to build a mathematical model that relates these descriptors to an observed measure of reactivity (e.g., a reaction rate constant).

Electronic and Steric Effects on Reaction Selectivity

The reactivity of this compound is primarily centered around the ketone functional group and the adjacent α-carbon. The selectivity of reactions (e.g., nucleophilic attack at the carbonyl carbon vs. deprotonation at the α-carbon) is governed by a combination of electronic and steric factors.

Electronic Effects: The electron-donating nature of the amino group can influence the electrophilicity of the carbonyl carbon. Substituents on the benzyl rings would further modulate the electronic properties of the nitrogen atom, with electron-withdrawing groups making the nitrogen less basic and electron-donating groups making it more so. DFT calculations on related aminoketones have been used to understand how such electronic perturbations affect thermodynamic stability and reaction pathways. acs.orgacs.org

Steric Effects: The bulky dibenzylamino group provides significant steric hindrance, which would likely direct the approach of incoming reagents. For example, a nucleophile might preferentially attack the less hindered face of the cyclopentanone ring. Conformational analysis from DFT is critical for understanding these steric factors. lumenlearning.com

Prediction of Reactivity via Molecular Descriptors

To build a QSRR model, a variety of molecular descriptors are calculated for each molecule in the series. These descriptors quantify different aspects of the molecular structure.

Constitutional Descriptors: Molecular weight, number of rotatable bonds, etc.

Topological Descriptors: Indices that describe the connectivity of the molecule.

Geometric Descriptors: Parameters derived from the 3D structure, such as molecular surface area and volume.

Quantum-Chemical Descriptors: These are derived from DFT calculations and are particularly powerful for describing reactivity. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, partial atomic charges, and the electrophilicity index. nih.gov

Once calculated, these descriptors are used as independent variables in a regression analysis (e.g., Multiple Linear Regression or Support Vector Machine) to model the reactivity. nih.gov The resulting QSRR equation can then be used to predict the reactivity of new, unsynthesized analogues.

Table 2: Illustrative Molecular Descriptors Relevant for a QSRR Study of this compound Derivatives

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital; relates to nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. | |

| Charge on Carbonyl Carbon (qC=O) | Partial atomic charge; indicates the electrophilic character of the carbonyl group. | |

| Geometric | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. |

| Molecular Volume | The volume occupied by the molecule. | |

| Topological | Wiener Index | A distance-based index reflecting molecular branching. |

Design Principles for Novel Derivatives Based on Theoretical Insights

The rational design of novel derivatives of a lead compound is a cornerstone of modern medicinal chemistry and materials science. This process heavily relies on computational and theoretical insights to predict how structural modifications will influence a molecule's properties. In the absence of specific studies on this compound, one can only speculate on the general principles that would guide such an endeavor.

Theoretical approaches that would be instrumental in this context include:

Quantitative Structure-Activity Relationship (QSAR): This method would correlate variations in the physicochemical properties of hypothetical derivatives with their predicted biological activity or other desired endpoints.

Molecular Docking: If a biological target for this compound were identified, docking simulations could predict the binding affinity and orientation of potential derivatives within the target's active site. This would allow for the design of molecules with enhanced potency and selectivity.

Without initial computational data on the parent molecule, the foundation for these predictive studies is missing, precluding the formulation of specific design principles for novel derivatives.

Non-Covalent Interaction (NCI) and Interaction Region Indicator (IRI) Analysis

Non-covalent interactions play a crucial role in determining the three-dimensional structure of molecules and their interactions with other chemical species. NCI and IRI are powerful computational tools used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

Non-Covalent Interaction (NCI) Analysis: This method is based on the electron density and its derivatives. It generates 3D plots that highlight regions of space where non-covalent interactions occur, color-coding them to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric hindrance) interactions.

Interaction Region Indicator (IRI) Analysis: IRI is a more recent development that also uses the electron density to reveal both covalent bonds and non-covalent interactions in a single, clear representation.

An NCI or IRI analysis of this compound would provide a detailed picture of its intramolecular and potential intermolecular interaction patterns. For instance, it could reveal weak hydrogen bonds involving the carbonyl group, π-stacking interactions between the benzyl rings, and van der Waals contacts that dictate the molecule's preferred conformation. This information is fundamental for understanding its behavior in different chemical environments and its potential to bind to biological targets. However, no such analyses have been reported in the scientific literature for this specific compound.

Q & A

Q. What are the optimal synthetic routes for 2-(dibenzylamino)cyclopentanone, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of cyclopentanone derivatives often involves condensation reactions, alkylation, or reductive amination. For example, 2-(benzylidene)cyclopentanone derivatives are synthesized via Claisen-Schmidt condensation between cyclopentanone and aromatic aldehydes under basic conditions (e.g., NaOH/ethanol) . For this compound, a plausible route involves reductive amination of cyclopentanone with dibenzylamine using NaBH₃CN or Pd/C-H₂. Key parameters include solvent polarity (e.g., THF or methanol), temperature (0–25°C), and stoichiometric ratios. Monitoring via TLC or HPLC ensures intermediate purity. Optimizing the workup (e.g., acid-base extraction) minimizes byproducts like over-alkylated species .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and purity?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify signals for the cyclopentanone carbonyl (δ ~210 ppm in ¹³C), dibenzylamino groups (δ ~3.5–4.0 ppm for N-CH₂-Ph in ¹H), and aromatic protons (δ ~7.2–7.4 ppm).

- IR Spectroscopy : Confirm the ketone (C=O stretch ~1700–1750 cm⁻¹) and tertiary amine (absence of N-H stretch).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolve regiochemistry if crystalline derivatives are obtained .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Test in polar (water, methanol) and nonpolar solvents (DCM, hexane). Cyclopentanone derivatives typically show moderate solubility in alcohols and chlorinated solvents.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) with HPLC monitoring. Tertiary amines like dibenzylamino groups are generally stable but may oxidize under strong acidic/oxidative conditions.

- Hygroscopicity : Use dynamic vapor sorption (DVS) to assess moisture uptake .

Advanced Research Questions

Q. How does the dibenzylamino group influence the reactivity of cyclopentanone in nucleophilic addition or cycloaddition reactions?

- Methodological Answer : The dibenzylamino group acts as an electron-donating substituent, activating the cyclopentanone ring toward nucleophilic attack (e.g., Grignard reagents) while sterically hindering certain positions. For example, in Michael additions, the amino group directs regioselectivity to the β-position. Computational studies (DFT) can map electron density distribution, and kinetic assays (e.g., UV-Vis monitoring) quantify reaction rates compared to unsubstituted cyclopentanone .

Q. What strategies mitigate racemization in stereoselective syntheses involving this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure dibenzylamine derivatives (e.g., (R)- or (S)-configured).

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions.

- Low-Temperature Conditions : Perform reactions at –78°C (dry ice/acetone) to slow racemization.

- Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .

Q. How can this compound serve as a precursor for bioactive molecules, and what in vitro assays validate its utility?

- Methodological Answer :

- Derivatization : Convert to Schiff bases (via condensation with aldehydes) or β-lactams (via Staudinger reactions).

- Biological Screening : Test antimicrobial activity (e.g., MIC assays against S. aureus), cytotoxicity (MTT assay on cancer cell lines), or enzyme inhibition (e.g., kinase assays).

- Structure-Activity Relationship (SAR) : Correlate substituent modifications (e.g., halogenation of benzyl groups) with bioactivity .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for cyclopentanone derivatives: How to troubleshoot and validate protocols?

- Methodological Answer :

- Reproduce Literature Methods : Ensure exact replication of solvent grades, catalyst loadings, and inert atmosphere (N₂/Ar).

- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., over-reduced amines).

- Scale-Dependent Effects : Test micro- vs. macro-scale reactions; some protocols fail to scale linearly due to heat/mass transfer limitations .

Safety and Handling

Q. What are the environmental and safety hazards associated with this compound, and how should it be handled?

- Methodological Answer :

- Hazard Classification : Likely classified as an irritant (skin/eyes) and environmentally hazardous (UN 3082).

- Handling : Use fume hoods, nitrile gloves, and closed systems for reactions.

- Waste Disposal : Neutralize amines with dilute HCl before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.